molecular formula C22H22N4O6S B2457245 ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 946312-76-1

ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2457245
CAS RN: 946312-76-1
M. Wt: 470.5
InChI Key: KJCOGXFYEPNSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound involved in various synthetic processes in chemical research. For instance, it is used in the synthesis of imidazolone derivatives through a one-pot reaction involving Michael addition and cyclization processes (Bezenšek et al., 2012). Additionally, it plays a role in the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which have been evaluated for antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).

Involvement in Multistep Reaction Sequences

This compound is also key in multistep reaction sequences, such as the synthesis of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of dihydropyridine carboxamides. These complex synthetic pathways often involve reactions with various reagents to yield new chemical entities (Dangi, Hussain, Sain, & Talesara, 2010).

Antimicrobial Studies

In addition to its synthetic utility, compounds derived from ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have been explored for their antimicrobial properties. Research has shown that certain derivatives exhibit significant activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Photochemical Studies

Photochemical rearrangements of dihydro-1,3-thiazines, which include derivatives of this compound, have also been studied. These studies provide insights into the behavior of such compounds under photolysis, expanding our understanding of their chemical properties and potential applications (Bhatia et al., 1998).

Crystal Structure Analysis

The crystal structure of related compounds has also been a subject of research, offering valuable information on the molecular configuration and potential interactions of these chemicals in various environments (Cossar et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should always be followed when working with chemicals. Material Safety Data Sheets (MSDS) provide important safety information and should be consulted when available .

properties

IUPAC Name

ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S/c1-4-32-22(29)20-18(14-19(27)26(24-20)16-8-6-5-7-9-16)23-21(28)15-10-12-17(13-11-15)33(30,31)25(2)3/h5-14H,4H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCOGXFYEPNSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.